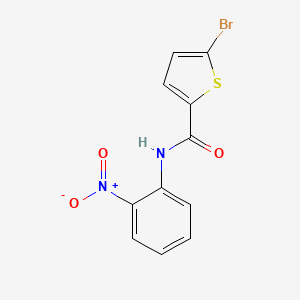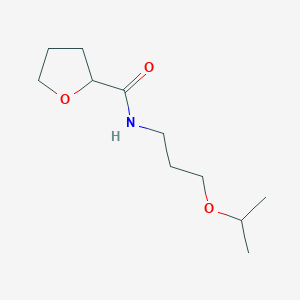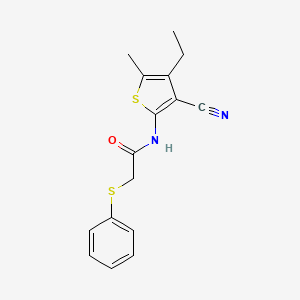
5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological experiments due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide involves the formation of a covalent bond with the thiol group of cysteine residues in proteins. This results in the modification of the protein structure and function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide depend on the specific protein target and the concentration of the compound used. This compound has been shown to inhibit the activity of various enzymes, including glutathione S-transferase and thioredoxin reductase. It has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide in lab experiments include its high sensitivity and selectivity for cysteine and homocysteine detection, its ability to inhibit cancer cell growth, and its usefulness as a tool for studying protein-protein interactions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of new anti-cancer drugs based on the structure and activity of this compound. Another direction is the use of this compound in the study of protein folding and misfolding, which is a key factor in the development of various diseases. Additionally, the use of this compound in the development of biosensors and diagnostic tools for the detection of cysteine and homocysteine in biological samples is also a promising area of future research.
Conclusion:
In conclusion, 5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to the development of new drugs and diagnostic tools for the treatment and detection of various diseases.
Applications De Recherche Scientifique
5-bromo-N-(2-nitrophenyl)-2-thiophenecarboxamide has various scientific research applications. It is widely used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. This compound has also been used in the development of new anti-cancer drugs due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the study of protein-protein interactions and as a tool for the identification of protein targets.
Propriétés
IUPAC Name |
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-3-1-2-4-8(7)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWDXZKKVESPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4182550.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182568.png)
![methyl 4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4182576.png)
![6-nitro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4182580.png)


![N-[4-(anilinosulfonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4182594.png)
![1-(4-{4-[(5-methyl-3-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4182598.png)
![1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182604.png)
![4-[3-(4-methoxyphenyl)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182611.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182619.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide](/img/structure/B4182625.png)
